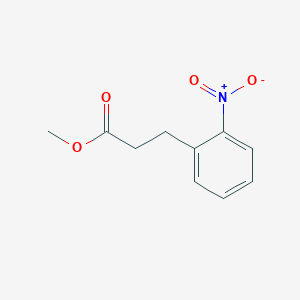
(3,5-Dimethylanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylanilino)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an aniline derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C10H12N2, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3,5-Dimethylanilino)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Another method involves the use of 3,5-dimethylaniline and acetonitrile in the presence of a catalyst like copper(I) iodide. This method often requires a solvent such as dimethylformamide and operates under elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are crucial to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylanilino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 3,5-dimethylbenzamide or 3,5-dimethylbenzoic acid.
Reduction: Formation of 3,5-dimethylaniline.
Substitution: Formation of 3,5-dimethyl-4-bromoaniline.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3,5-Dimethylanilino)acetonitrile serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments.
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine
This compound and its derivatives are explored for their pharmacological properties. They are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylanilino)acetonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Dimethylanilino)acetonitrile
- (2,4-Dimethylanilino)acetonitrile
- (3,4-Dimethylanilino)acetonitrile
Uniqueness
Compared to its analogs, (3,5-Dimethylanilino)acetonitrile exhibits unique reactivity due to the position of the methyl groups on the aromatic ring. This positioning influences its electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications. The 3,5-dimethyl substitution pattern can enhance its stability and reactivity in specific synthetic routes, offering advantages over other isomers.
Propriétés
Numéro CAS |
116366-96-2 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
Clé InChI |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


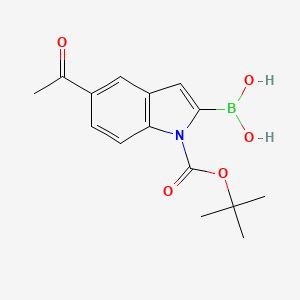
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)

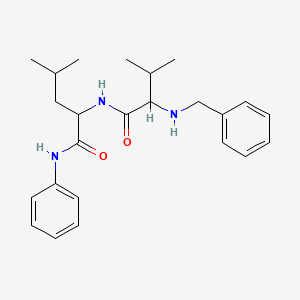



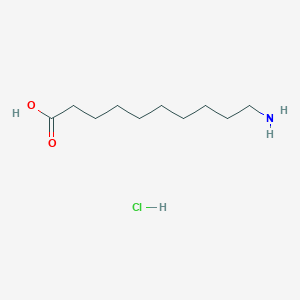
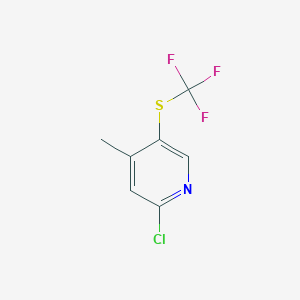
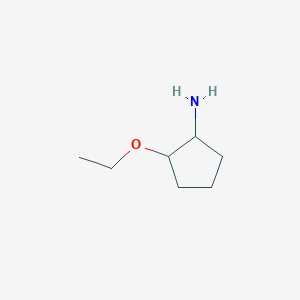

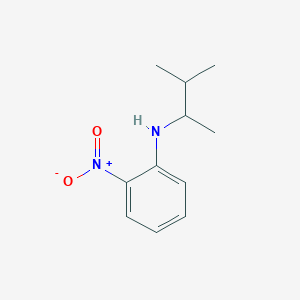
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
